molecular formula C16H17BrN4OS B2732131 N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251650-27-7

N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2732131
CAS RN: 1251650-27-7
M. Wt: 393.3
InChI Key: SXCVVYBFTHFKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a potent compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thioacetamide derivatives, which have been extensively studied for their therapeutic properties.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds with pyrimidine moieties, such as those related to "N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide", have been synthesized and evaluated for their antimicrobial and antituberculosis activities. A study highlighted the synthesis of isoniazid clubbed pyrimidine derivatives showing promising antibacterial, antifungal, and antituberculosis activities against various pathogens including Mycobacterium tuberculosis. This suggests a potential application in developing new antimicrobial agents (Soni & Patel, 2017).

Anticonvulsant Agents

Another application involves the synthesis of thio-N-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. The study investigated the interaction of these compounds with biotargets like the Type-A γ-aminobutyric acid receptor (GABAAR), showing moderate anticonvulsant activity. Specifically, compounds with a 4-bromophenyl substituent demonstrated significant efficacy, indicating the therapeutic potential of these derivatives in epilepsy treatment (Severina et al., 2020).

Antitumor Activity

The antitumor activity of pyrrolo[2,3-d]pyrimidine thienoyl antifolates, including those with structures related to the compound , has been extensively studied. These compounds exhibit potent antitumor properties in vitro and in vivo, with selectivity for proton-coupled folate transporter and folate receptor over the reduced folate carrier, inhibiting key enzymes like β-glycinamide ribonucleotide formyltransferase. This research underscores the potential of these compounds in cancer therapy (Wang et al., 2011).

Synthesis and Biological Evaluation

Furthermore, novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives have been synthesized and evaluated for their antitumor activity, revealing compounds that are more effective than standard drugs like doxorubicin. This highlights the role of pyrimidine derivatives in developing new antitumor agents (Alqasoumi et al., 2009).

Insecticidal and Antimicrobial Properties

Additionally, innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal and antimicrobial activities against pests like the cotton leafworm, Spodoptera littoralis. This research opens avenues for the development of new pesticides (Fadda et al., 2017).

properties

IUPAC Name

N-(4-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)19-15(22)11-23-16-18-8-7-14(20-16)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCVVYBFTHFKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

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